N-methoxy-N,2-dimethylbutanamide

説明

BenchChem offers high-quality N-methoxy-N,2-dimethylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methoxy-N,2-dimethylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

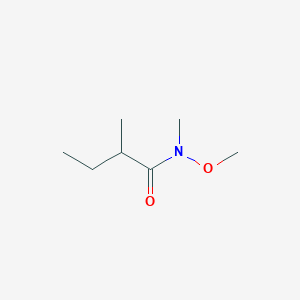

Structure

3D Structure

特性

IUPAC Name |

N-methoxy-N,2-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5-6(2)7(9)8(3)10-4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKOWMZZDIZSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to N-methoxy-N,2-dimethylbutanamide: A Versatile Weinreb Amide in Modern Organic Synthesis

This guide provides a comprehensive technical overview of N-methoxy-N,2-dimethylbutanamide, a chiral N-alkoxy-N-alkylamide, for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into its molecular structure, the foundational chemistry that makes it a valuable synthetic tool, detailed experimental protocols for its synthesis and characterization, and its applications in modern organic chemistry.

Part 1: Molecular Structure and Physicochemical Properties

N-methoxy-N,2-dimethylbutanamide, belonging to the esteemed class of Weinreb amides, is a cornerstone reagent in synthetic chemistry.[1][2] Its structure is characterized by a butanamide backbone with a methyl group at the C2 position, conferring chirality, and an N-methoxy-N-methyl substitution on the amide nitrogen. This unique arrangement is pivotal to its function.

The core utility of the N-methoxy-N-methyl amide moiety, first reported by Steven M. Weinreb and Steven Nahm in 1981, lies in its ability to react with potent organometallic nucleophiles (such as Grignard or organolithium reagents) to furnish ketones in high yields, effectively preventing the common issue of over-addition that leads to tertiary alcohols.[2] This control is the hallmark of the Weinreb amide and the primary reason for its widespread adoption in multi-step synthesis.

Key Physicochemical Data

The fundamental properties of N-methoxy-N,2-dimethylbutanamide are summarized in the table below for quick reference.

| Property | Value |

| IUPAC Name | N-methoxy-N,2-dimethylbutanamide |

| CAS Number | 158243-61-9[1][3] |

| Molecular Formula | C₇H₁₅NO₂[1][3] |

| Molecular Weight | 145.20 g/mol [1][3] |

| Appearance | Typically a liquid at room temperature |

| Purity (Typical) | ≥95%[1][3] |

| InChI Key | KAKOWMZZDIZSTD-UHFFFAOYSA-N[1][3] |

Structural Diagram

Caption: Chemical structure of N-methoxy-N,2-dimethylbutanamide.

Part 2: The Chemistry of a Weinreb Amide: Mechanism and Reactivity

The efficacy of N-methoxy-N,2-dimethylbutanamide stems from its participation in the Weinreb ketone synthesis . The critical mechanistic feature is the formation of a highly stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon.[2]

Causality of Experimental Choice : The choice of an N-methoxy-N-methyl amide over other acylating agents (like esters or acid chlorides) is a deliberate strategy to control reactivity. The methoxy group acts as a chelating agent for the metal cation (e.g., MgX⁺ from a Grignard reagent), stabilizing the initial adduct. This chelated intermediate is stable at low temperatures, preventing its collapse and subsequent second nucleophilic addition. A simple aqueous workup then hydrolyzes this intermediate to release the desired ketone. This self-validating system ensures that the reaction stops cleanly at the ketone stage, a level of control not easily achieved with more reactive electrophiles.

Reaction Mechanism Diagram

Caption: The reaction pathway for Weinreb ketone synthesis.

Beyond ketone synthesis, these amides can be gently reduced to aldehydes using hydride reagents like lithium aluminum hydride (LiAlH₄), again avoiding over-reduction to the primary alcohol.

Part 3: Synthesis of N-methoxy-N,2-dimethylbutanamide

Weinreb amides are accessible from a variety of carboxylic acid derivatives. A common and reliable method involves the direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This can be achieved using various modern coupling agents. An alternative robust method involves the conversion of the carboxylic acid to its more reactive acid chloride followed by reaction with the hydroxylamine.

Experimental Protocol: Synthesis from 2-Methylbutanoic Acid

This protocol describes a two-step synthesis starting from commercially available 2-methylbutanoic acid.[4][5]

Step 1: Synthesis of 2-Methylbutanoyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add 2-methylbutanoic acid (10.2 g, 100 mmol).

-

Cool the flask in an ice bath (0 °C).

-

Slowly add thionyl chloride (SOCl₂, 11.0 mL, 150 mmol) dropwise over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the reaction mixture to 60 °C for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

The crude 2-methylbutanoyl chloride is purified by distillation under atmospheric pressure (boiling point ~120-122 °C) to yield a clear, colorless liquid.

Step 2: Synthesis of N-methoxy-N,2-dimethylbutanamide

-

In a separate three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N,O-dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) in 150 mL of dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a non-nucleophilic base such as pyridine (17.4 mL, 215 mmol) dropwise.

-

In a separate addition funnel, dissolve the 2-methylbutanoyl chloride (from Step 1, assuming ~95% yield, 11.5 g, 95 mmol) in 50 mL of CH₂Cl₂.

-

Add the acid chloride solution dropwise to the cooled hydroxylamine solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 100 mL of water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield N-methoxy-N,2-dimethylbutanamide as a clear oil.

Synthesis Workflow Diagram

Caption: A typical two-step synthesis route for the target amide.

Part 4: Spectroscopic Characterization

Full characterization of the synthesized N-methoxy-N,2-dimethylbutanamide is essential for confirming its identity and purity.[6][7] The following data are predicted based on the known structure and typical spectroscopic values for related compounds.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~3.7 (s, 3H, -OCH₃), ~3.2 (s, 3H, -NCH₃), ~2.6 (m, 1H, -CH(CH₃)-), ~1.6 (m, 2H, -CH₂-), ~1.1 (d, 3H, -CH(CH₃)-), ~0.9 (t, 3H, -CH₂CH₃). Note: Rotational isomers (rotamers) around the C-N amide bond may cause broadening or duplication of the N-Me and N-OMe signals at room temperature. |

| ¹³C NMR | δ (ppm): ~175 (C=O), ~61 (-OCH₃), ~40 (-CH-), ~32 (-NCH₃), ~25 (-CH₂-), ~17 (-CH(CH₃)-), ~11 (-CH₂CH₃). |

| IR (Infrared) | ν (cm⁻¹): ~2960 (C-H, sp³), ~1660 (C=O, amide stretch), ~1460 (C-H bend), ~1180 (C-N stretch). |

| MS (Mass Spec) | ESI-MS [M+H]⁺: m/z = 146.11. |

Generalized Protocol for Spectroscopic Analysis

-

NMR Spectroscopy :

-

Prepare a sample by dissolving ~10-20 mg of the purified amide in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[6]

-

If peak broadening is observed for the N-Me and N-OMe signals, consider acquiring a spectrum at an elevated temperature (e.g., 50-70 °C) to observe the coalescence of rotameric signals.

-

-

Infrared (IR) Spectroscopy :

-

Record the IR spectrum using a neat film of the liquid product on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

-

Mass Spectrometry :

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.

-

Part 5: Applications in Research and Development

The primary application of N-methoxy-N,2-dimethylbutanamide is as a versatile intermediate in the synthesis of complex molecules.

-

Ketone Synthesis : It serves as a precursor to chiral ketones. The resulting ketone can be a key fragment in the total synthesis of natural products or in the development of active pharmaceutical ingredients (APIs). The reaction with a Grignard reagent, for example, allows for the precise introduction of a new carbon-carbon bond.

-

Directing Group : More recently, Weinreb amides have been employed as effective directing groups in transition metal-catalyzed C-H functionalization reactions.[2] The amide functionality can coordinate to a metal catalyst, directing a reaction to a specific C-H bond within the molecule, enabling highly selective and efficient transformations.

Part 6: Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for N-methoxy-N,2-dimethylbutanamide is not widely available, general precautions for handling N-alkoxy-N-alkylamides and other laboratory chemicals should be strictly followed.[8][9][10]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[10]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.[9]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

This guide is intended for use by qualified individuals trained in chemical synthesis. Always consult institutional safety protocols before beginning any experimental work.

References

- Kalepu, J., & Pilarski, L. T. (2019). Weinreb amides as directing groups for transition metal-catalyzed C-H functionalizations.

- Rani, S., et al. (2016). Synthesis of Nα-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. ARKIVOC, 2016(iv), 339-351.

-

Royal Society of Chemistry. (2012). Supplementary Information: General 2 Synthesis of the α,β-unsaturated Weinreb amide substrates. [Link]

- Sakai, N., et al. (2015). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 80(12), 6147–6157.

- Singh, I., et al. (2015). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. The Journal of Organic Chemistry, 80(1), 558-564.

- Sawatzki, P., et al. (2002). 2(S)-N-tert-Butoxycarbonylamino-N-methoxy-N-methylbutanamide. Acta Crystallographica Section E, 58(Pt 12), o1415–o1417.

-

Wikipedia. (2023). 2-Methylbutanoic acid. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]

-

PubChem. N-Methoxy-N,2-dimethylpropanamide. [Link]

-

PubChem. N-methoxy-N,3-dimethylbutanamide. [Link]

-

PubChemLite. 4-methoxy-n,n-dimethylbutanamide (C7H15NO2). [Link]

-

NIST. Butanoic acid, 2-methyl-. [Link]

- Fukuyama, T., et al. (2000). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 58(8), 736-746.

-

Alena Chemical. N-methoxy-N, 2-dimethylpropanamide, min 97%, 100 grams. [Link]

-

ResearchGate. 2-Methyl-butanoic acid. [Link]

- Kurbangaleev, A. R., et al. (2025). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules, 30(24), 5489.

-

Organic Syntheses. Propanal, 3-nitro-. [Link]

Sources

- 1. N-methoxy-N,2-dimethylbutanamide | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. N-methoxy-N,2-dimethylbutanamide | CymitQuimica [cymitquimica.com]

- 4. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 5. Butanoic acid, 2-methyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. chempoint.com [chempoint.com]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of N-methoxy-N,2-dimethylbutanamide

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Methoxy-N,2-dimethylbutanamide

Executive Summary

In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) development, the controlled construction of carbon-carbon bonds is paramount. N-methoxy-N,2-dimethylbutanamide (CAS: 158243-61-9) is a highly specialized Weinreb amide derived from 2-methylbutanoic acid[1]. It serves as a critical electrophilic intermediate, allowing researchers to seamlessly convert carboxylic acid derivatives into branched aliphatic ketones or aldehydes. This guide dissects the physical properties, mechanistic causality, and validated synthetic protocols for this specific amide, providing a robust framework for its application in organometallic chemistry.

Physicochemical Profiling

Understanding the baseline chemical properties of N-methoxy-N,2-dimethylbutanamide is critical for optimizing reaction conditions, particularly concerning solubility in anhydrous solvents and thermal stability during purification[1].

| Property | Value |

| Chemical Name | N-methoxy-N,2-dimethylbutanamide |

| CAS Registry Number | 158243-61-9 |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| InChI Key | KAKOWMZZDIZSTD-UHFFFAOYSA-N |

| Appearance | Clear, colorless to pale yellow liquid |

| Commercial Purity | ≥ 95.0% |

Mechanistic Causality: The Weinreb Advantage

The fundamental challenge when reacting standard esters or acid chlorides with Grignard or organolithium reagents is the rapid over-addition of the nucleophile, which yields a tertiary alcohol instead of the desired ketone[2]. N-methoxy-N,2-dimethylbutanamide elegantly bypasses this limitation.

Causality of Stability: When an organometallic reagent attacks the carbonyl carbon of N-methoxy-N,2-dimethylbutanamide, it forms a tetrahedral intermediate. Instead of collapsing immediately, this intermediate is stabilized by bidentate chelation. The metal cation (e.g., Mg²⁺ or Li⁺) coordinates simultaneously with the oxygen of the methoxy group and the oxygen of the original carbonyl[2]. This stable metallacycle persists in solution, physically preventing a second equivalent of the organometallic reagent from attacking[3]. The intermediate only collapses to release the desired ketone when deliberately destroyed during the aqueous acidic workup[2].

Mechanistic pathway of the Weinreb ketone synthesis preventing over-addition.

Standardized Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol outlines the synthesis of N-methoxy-N,2-dimethylbutanamide from 2-methylbutanoic acid[4]. This method utilizes a standard carbodiimide coupling strategy, designed as a self-validating system through distinct phase separations during workup.

Step-by-step synthetic workflow for N-methoxy-N,2-dimethylbutanamide.

Step-by-Step Methodology:

-

Substrate Activation:

-

Procedure: Dissolve 1.0 equivalent of 2-methylbutanoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C. Add 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.1 equivalents of Hydroxybenzotriazole (HOBt).

-

Causality: The carboxylic acid is inherently a poor electrophile. EDC activates the acid by forming an O-acylisourea intermediate, which HOBt rapidly converts into a highly reactive, yet stable, active ester. The 0 °C temperature prevents the thermal degradation of these sensitive intermediates.

-

-

Amine Introduction:

-

Procedure: To the stirring mixture, add 1.2 equivalents of N,O-dimethylhydroxylamine hydrochloride. Subsequently, add 2.5 equivalents of N-methylmorpholine (NMM) dropwise.

-

Causality: N,O-dimethylhydroxylamine is supplied as a hydrochloride salt to prevent oxidation and degradation. NMM serves a dual purpose: it acts as a non-nucleophilic base to liberate the free amine for nucleophilic attack, and it neutralizes the HCl generated during the coupling cycle without competing as a nucleophile.

-

-

Propagation and Monitoring:

-

Procedure: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc, 7:3) or LC-MS.

-

Causality: The gradual warming ensures the reaction reaches thermodynamic completion while minimizing the formation of inert N-acylurea byproducts.

-

-

Quench and Self-Validating Workup:

-

Procedure: Dilute the reaction with additional DCM. Wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Causality: This sequence guarantees purity through phase-selective solubility. The acidic wash protonates and removes unreacted amine and NMM into the aqueous layer. The basic wash neutralizes residual acid and extracts the HOBt byproduct. The brine wash removes residual water from the organic layer, validating that the remaining organic phase contains only the neutral amide product.

-

-

Isolation:

-

Procedure: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-methoxy-N,2-dimethylbutanamide can be carried forward directly or purified via vacuum distillation.

-

Downstream Applications in Drug Development

N-methoxy-N,2-dimethylbutanamide is a crucial building block for synthesizing branched aliphatic ketones. By subjecting this Weinreb amide to various Grignard reagents (e.g., phenylmagnesium bromide), researchers can reliably synthesize 1-phenyl-2-methyl-1-butanone architectures[2]. These branched motifs are frequently integrated into APIs where precise steric bulk around a carbonyl group is required to modulate metabolic stability, lipophilicity, or receptor binding affinity.

References

-

Title: 2-Methylbutanoic acid - Wikipedia Source: wikipedia.org URL: [Link]

-

Title: Synthesis of Weinreb and their Derivatives (A Review) Source: orientjchem.org URL: [Link]

-

Title: Weinreb ketone synthesis - Wikipedia Source: wikipedia.org URL: [Link]

Sources

Architecting Controlled Acylations: A Technical Whitepaper on N-methoxy-N,2-dimethylbutanamide (CAS 158243-61-9)

Executive Overview

In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) development, the precise construction of carbon-carbon bonds without over-alkylation is a persistent challenge. N-methoxy-N,2-dimethylbutanamide (CAS 158243-61-9) is a specialized Weinreb amide derived from 2-methylbutanoic acid. It serves as a privileged acylating agent, enabling the controlled, high-yield synthesis of branched ketones from organometallic reagents. This whitepaper deconstructs the mechanistic causality, physicochemical properties, and validated experimental workflows associated with this critical intermediate.

Physicochemical Profiling

To ensure reproducibility and accurate stoichiometric calculations in synthesis, the quantitative data for N-methoxy-N,2-dimethylbutanamide is summarized below.

| Property | Value |

| Chemical Name | N-methoxy-N,2-dimethylbutanamide |

| CAS Registry Number | 158243-61-9 |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| Standard Purity | ≥ 95.0% |

| InChI Key | KAKOWMZZDIZSTD-UHFFFAOYSA-N |

| Role in Synthesis | Carbonyl electrophile / Mono-addition directing group |

Data sourced from verified chemical inventory profiles [1].

Mechanistic Causality: The Architecture of Controlled Addition

The fundamental flaw of reacting standard esters or acid chlorides with Grignard or organolithium reagents is the rapid collapse of the initial tetrahedral intermediate. This collapse regenerates a highly reactive carbonyl group, which immediately undergoes a second nucleophilic attack to yield an undesired tertiary alcohol.

N-methoxy-N,2-dimethylbutanamide elegantly bypasses this limitation through a self-regulating thermodynamic trap, a concept originally pioneered by 1.

The Causality of Chelation: Upon nucleophilic attack by an organometallic reagent, the resulting tetrahedral intermediate does not collapse. Instead, it is stabilized by a bidentate chelation effect. The metal cation (e.g., Mg²⁺ or Li⁺) coordinates simultaneously to the negatively charged alkoxide oxygen and the lone electron pair of the methoxy oxygen. Advanced 2 confirm that this rigid, five-membered chelate ring is thermodynamically stable at low temperatures. It effectively halts the reaction at the mono-addition stage. Only upon the introduction of an aqueous acidic quench does the intermediate forcefully collapse, liberating the target ketone and a water-soluble amine salt.

Mechanistic pathway of Weinreb amide mono-addition via a stabilized chelate.

Validated Experimental Workflows

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies detail the synthesis and application of N-methoxy-N,2-dimethylbutanamide, with explicit causality for each operational parameter.

Protocol A: Synthesis of N-methoxy-N,2-dimethylbutanamide

Objective: Convert 2-methylbutanoyl chloride to the corresponding Weinreb amide.

-

Preparation: Charge a flame-dried, argon-flushed round-bottom flask with N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and anhydrous dichloromethane (DCM) (0.2 M concentration).

-

Base Addition: Slowly add a non-nucleophilic base, such as pyridine or triethylamine (2.2 eq).

-

Causality: Exactly two equivalents are required—one to deprotonate the hydrochloride salt and liberate the free reactive hydroxylamine, and the second to scavenge the HCl byproduct generated during the subsequent amidation.

-

-

Temperature Control: Cool the suspension to 0 °C using an ice bath.

-

Acylation: Dropwise add 2-methylbutanoyl chloride (1.0 eq) via syringe.

-

Causality: Dropwise addition mitigates the exothermic nature of the reaction, preventing localized heating that could drive the formation of undesired ketene intermediates or degradation products.

-

-

Maturation: Remove the ice bath and stir at room temperature for 2 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the acid chloride and the appearance of a highly UV-active spot confirms conversion.

-

Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Controlled Ketone Synthesis via Mono-Addition

Objective: Synthesize 2-methyl-1-phenylbutan-1-one by reacting the Weinreb amide with a Grignard reagent.

-

Preparation: Dissolve N-methoxy-N,2-dimethylbutanamide (1.0 eq) in anhydrous THF under an inert argon atmosphere.

-

Thermal Regulation: Cool the solution strictly to 0 °C.

-

Nucleophilic Addition: Slowly add phenylmagnesium bromide (1.2 eq) dropwise.

-

Causality: A slight excess (1.2 eq) ensures complete conversion of the amide. The chelation effect inherently prevents this excess from causing over-addition.

-

-

Incubation: Stir for 1-2 hours at 0 °C.

-

Causality: Maintaining a low temperature is critical. Allowing the reaction to warm to room temperature prematurely can provide enough thermal energy to break the chelate, causing the intermediate to collapse and react with the remaining Grignard reagent.

-

-

Validation Checkpoint: Quench a 0.1 mL reaction aliquot in 1M HCl, extract with EtOAc, and analyze via GC-MS. Complete consumption of the m/z 145.2 starting material confirms the stability of the intermediate.

-

Quench & Isolation: Rapidly quench the bulk reaction by pouring it into cold 1M HCl.

-

Causality: The acidic environment protonates the intermediate, forcing its immediate collapse into the target ketone while simultaneously destroying any unreacted Grignard reagent, ensuring absolute mono-addition fidelity.

-

End-to-end synthetic workflow from acid chloride to target mono-addition ketone.

Future Outlook in C-H Functionalization

Beyond classical ketone synthesis, Weinreb amides like N-methoxy-N,2-dimethylbutanamide are increasingly utilized as directing groups in transition metal-catalyzed C-H functionalization. As outlined in recent 3, the bidentate coordination ability of the N-methoxy-N-methyl group allows for highly regioselective ortho-metalation, opening new avenues for late-stage functionalization in drug discovery.

References

-

Wikipedia Contributors. "Weinreb ketone synthesis - Mechanism and Scope." Wikipedia, The Free Encyclopedia. URL:[Link]

-

Collum, D. B., et al. "Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide." Journal of the American Chemical Society. URL:[Link]

-

Pilarski, L. T., et al. "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations." Molecules / ResearchGate. URL:[Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-methoxy-N,2-dimethylbutanamide

Introduction: The Strategic Importance of Weinreb Amides in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and fine chemical industries, the pursuit of reliable and high-yield methodologies for the construction of key intermediates is paramount. Among these, N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally versatile and valuable synthons. Their significance lies in their ability to react cleanly with a wide array of organometallic reagents to afford ketones, or to be selectively reduced to aldehydes, all while mitigating the pervasive issue of over-addition that plagues more reactive acylating agents. This guide provides a comprehensive technical overview of robust and field-proven synthesis pathways for a specific, sterically hindered Weinreb amide: N-methoxy-N,2-dimethylbutanamide .

The strategic value of N-methoxy-N,2-dimethylbutanamide lies in its potential as a precursor to a variety of chiral ketones and other complex molecules, where the 2-methylbutanoyl moiety serves as a critical building block. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural details, but also the underlying mechanistic rationale and practical insights to ensure successful and reproducible synthesis.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of N-methoxy-N,2-dimethylbutanamide fundamentally involves the formation of an amide bond between 2-methylbutanoic acid or its activated derivative, and N,O-dimethylhydroxylamine. Two primary strategic approaches are presented herein, each with distinct advantages and considerations in terms of reagent handling, reaction conditions, and scalability.

Pathway 1: The Classical Acid Chloride Route

This is a robust and widely employed two-step method that proceeds via the activation of the carboxylic acid to the corresponding acyl chloride, followed by nucleophilic substitution with N,O-dimethylhydroxylamine. The initial activation step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, facilitating a rapid and efficient amidation.

The conversion of 2-methylbutanoic acid to 2-methylbutanoyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice between these reagents often depends on the scale of the reaction and the desired purity of the intermediate. Oxalyl chloride is often preferred for smaller scale reactions as its byproducts (CO, CO₂, and HCl) are gaseous and easily removed. Thionyl chloride is a cost-effective option for larger scale synthesis, with its byproducts (SO₂ and HCl) also being gaseous.

The subsequent reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride, in the presence of a base, proceeds via a standard nucleophilic acyl substitution mechanism. The base, typically a non-nucleophilic amine such as pyridine or triethylamine, serves to neutralize the HCl generated during the reaction and to deprotonate the hydroxylamine hydrochloride to the free nucleophile.

Experimental Protocol: Acid Chloride Route

Step 1: Synthesis of 2-Methylbutanoyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize acidic gases), add 2-methylbutanoic acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

The crude 2-methylbutanoyl chloride can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of N-methoxy-N,2-dimethylbutanamide

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a suitable base, such as pyridine (2.2 eq) or triethylamine (2.2 eq), to the solution.

-

To this mixture, add the freshly prepared 2-methylbutanoyl chloride (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

The reaction mixture is then quenched with water and the organic layer is separated.

-

The organic phase is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by flash column chromatography on silica gel.

Pathway 2: Direct Carboxylic Acid Coupling

This approach circumvents the need for the isolation of the potentially moisture-sensitive and corrosive acyl chloride intermediate by employing a coupling reagent that activates the carboxylic acid in situ. This one-pot procedure is often milder and more convenient, particularly for smaller scale and parallel synthesis applications.

A variety of modern coupling reagents can be employed for the direct formation of Weinreb amides from carboxylic acids. These reagents function by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating the nucleophilic attack by N,O-dimethylhydroxylamine.

One highly effective and increasingly popular reagent is propylphosphonic anhydride (T3P®) . T3P® reacts with the carboxylic acid to form a mixed anhydride, which is a highly activated intermediate. This intermediate then readily reacts with N,O-dimethylhydroxylamine to furnish the desired Weinreb amide. The byproducts of this reaction are water-soluble phosphonic acids, which are easily removed during aqueous workup.

An alternative and well-established class of coupling reagents are carbodiimides , such as 1,1'-carbonyldiimidazole (CDI). CDI activates the carboxylic acid by forming an acyl-imidazole intermediate. This intermediate is sufficiently reactive to undergo amidation with N,O-dimethylhydroxylamine. The byproducts of the CDI-mediated coupling are imidazole and carbon dioxide, which are generally easy to remove.

Experimental Protocol: Direct Coupling with Propylphosphonic Anhydride (T3P®)

-

To a solution of 2-methylbutanoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable aprotic solvent (e.g., ethyl acetate or dichloromethane), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (3.0 eq).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of T3P® (50% in ethyl acetate, 1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: A Comparative Overview of Synthesis Pathways

| Parameter | Pathway 1: Acid Chloride Route | Pathway 2: Direct Coupling (T3P®) |

| Starting Materials | 2-Methylbutanoic acid, Thionyl chloride/Oxalyl chloride, N,O-Dimethylhydroxylamine HCl | 2-Methylbutanoic acid, N,O-Dimethylhydroxylamine HCl, T3P® |

| Number of Steps | Two (isolation of intermediate recommended) | One-pot |

| Reaction Conditions | Reflux for acid chloride formation; 0 °C to RT for amidation | 0 °C to RT |

| Key Reagent Handling | Thionyl/Oxalyl chloride are corrosive and moisture-sensitive | T3P® is a moisture-sensitive but generally safer alternative |

| Byproduct Removal | Gaseous byproducts for activation; aqueous workup for amidation | Aqueous workup removes water-soluble byproducts |

| Typical Yields | 75-90% | 80-95% |

| Scalability | Well-suited for both lab and industrial scale | Excellent for lab scale; can be adapted for larger scale |

Visualization of Synthetic Pathways

Caption: Comparative workflow of the two primary synthesis pathways for N-methoxy-N,2-dimethylbutanamide.

Conclusion and Field-Proven Insights

Both the classical acid chloride route and the direct coupling method offer reliable and high-yielding pathways to N-methoxy-N,2-dimethylbutanamide. The choice between them will often be dictated by the specific requirements of the project, including scale, available reagents, and the need for a one-pot procedure.

For large-scale synthesis where cost is a primary driver, the acid chloride route using thionyl chloride may be more economical. However, for rapid synthesis, library generation, and situations where the handling of highly corrosive reagents is to be minimized, direct coupling methods, particularly with reagents like T3P®, offer a significant advantage in terms of convenience and safety.

Given the steric hindrance of the 2-methyl group in the starting carboxylic acid, reaction times for both pathways may be slightly longer than for unbranched analogues. It is therefore crucial to monitor the reaction progress closely to ensure complete conversion. The use of a slight excess of the amine component and, in the case of direct coupling, the coupling reagent, is often beneficial in driving the reaction to completion.

This guide provides a solid foundation for the successful synthesis of N-methoxy-N,2-dimethylbutanamide. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- Wissmann, H., & Kleiner, H. J. (1980). Propylphosphonic Anhydride (T3P®) as a new, powerful condensing agent for peptide synthesis. Angewandte Chemie International Edition in English, 19(2), 133-134.

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Available at: [Link]

- Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367.

-

Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. Available at: [Link][1]

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available at: [Link][2]

-

Ábrányi-Balogh, B., et al. (2016). Propylphosphonic acid anhydride–mediated amidation of Morita–Baylis–Hillman–derived indolizine-2-carboxylic acids. Beilstein Journal of Organic Chemistry, 12, 1936-1943. Available at: [Link][3]

Sources

A Comprehensive Technical Guide to N-methoxy-N,2-dimethylbutanamide: A Versatile Weinreb Amide for Modern Organic Synthesis

Abstract

This technical guide provides an in-depth analysis of N-methoxy-N,2-dimethylbutanamide (CAS No: 158243-61-9), a prominent member of the Weinreb amide class of reagents.[1] Weinreb amides, characterized by the N-methoxy-N-methylamide functional group, are renowned in organic synthesis for their unique reactivity profile, particularly in the controlled formation of ketones and aldehydes from aggressive organometallic reagents. This stability arises from the formation of a stable chelated intermediate that resists the common problem of over-addition. This document, intended for researchers, chemists, and drug development professionals, will detail the physicochemical properties, synthesis protocols, core reactivity mechanisms, and spectroscopic characterization of N-methoxy-N,2-dimethylbutanamide. The guide emphasizes the causality behind experimental choices and provides validated, step-by-step protocols to ensure scientific integrity and reproducibility.

Core Compound Identification and Physicochemical Properties

N-methoxy-N,2-dimethylbutanamide is a chiral amide that serves as a valuable building block in multi-step organic syntheses. Its structure combines a butanamide backbone with methyl substitution at the C2 position and the characteristic N-methoxy-N-methyl arrangement at the amide nitrogen.

| Property | Value |

| IUPAC Name | N-methoxy-N,2-dimethylbutanamide |

| CAS Number | 158243-61-9[1] |

| Molecular Formula | C₇H₁₅NO₂[1] |

| Molecular Weight | 145.20 g/mol [1][2] |

| InChIKey | KAKOWMZZDIZSTD-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(C)C(=O)N(C)OC |

Synthesis of N-methoxy-N,2-dimethylbutanamide

The synthesis of N-methoxy-N,2-dimethylbutanamide fundamentally involves the formation of an amide bond between 2-methylbutanoic acid and N,O-dimethylhydroxylamine. The primary challenge in this reaction is the activation of the carboxylic acid's hydroxyl group, transforming it from a poor leaving group into a reactive species susceptible to nucleophilic attack by the hydroxylamine.

General Synthesis Scheme

Caption: General workflow for synthesizing Weinreb amides.

Methodology 1: Direct Amide Coupling with Carbodiimides

This is one of the most direct methods, avoiding the need to first synthesize a more reactive derivative like an acid chloride. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents that activate the carboxylic acid in situ.[3][4]

Causality: The carboxylic acid adds across one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate. This intermediate possesses an excellent leaving group, the N,N'-dicyclohexylurea (DCU), which is readily displaced by the nitrogen of N,O-dimethylhydroxylamine.

Experimental Protocol: DCC Coupling

-

Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve 2-methylbutanoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and the acid formed during the reaction. Stir the mixture for 10 minutes.

-

Cooling: Cool the flask to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction and minimize side reactions.

-

DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup & Purification: A white precipitate, dicyclohexylurea (DCU), will form. Filter the reaction mixture to remove the DCU.[5] Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Methodology 2: The Acid Chloride Route

This is a robust, two-step procedure that involves converting the carboxylic acid to its highly reactive acid chloride derivative, which then readily reacts with N,O-dimethylhydroxylamine.

Causality: Thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid's -OH group into a chlorosulfite or an acyl oxalyl chloride intermediate, respectively, which then collapses to the highly electrophilic acid chloride. This acylating agent reacts rapidly with the hydroxylamine nucleophile.

Experimental Protocol: Acid Chloride Synthesis

-

Acid Chloride Formation: In a flask equipped with a reflux condenser, add 2-methylbutanoic acid (1.0 eq) to an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq). Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Removal of Excess Reagent: Carefully remove the excess SOCl₂ by distillation or under reduced pressure. This step is crucial as residual SOCl₂ will react with the hydroxylamine.

-

Amidation: Dissolve the crude 2-methylbutanoyl chloride in anhydrous THF or DCM and cool to 0 °C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in the same solvent and add a base like pyridine or triethylamine (2.5 eq).

-

Reaction: Slowly add the acid chloride solution to the hydroxylamine solution at 0 °C. Stir for 1-3 hours, allowing it to warm to room temperature.

-

Purification: Perform an aqueous workup similar to the DCC protocol to remove salts and purify by column chromatography.

Reactivity and Synthetic Utility: The Weinreb Ketone Synthesis

The primary value of N-methoxy-N,2-dimethylbutanamide lies in its controlled reaction with organometallic reagents to produce ketones. Unlike esters or acid chlorides, which often undergo a second nucleophilic attack to yield tertiary alcohols, the Weinreb amide reaction stops cleanly at the ketone stage.[3][6]

Mechanism of Stability: The reaction of an organolithium (R-Li) or Grignard (R-MgX) reagent with the Weinreb amide initially forms a tetrahedral intermediate. This intermediate is stabilized by the chelation of the lithium or magnesium ion between the newly formed oxyanion and the nitrogen-bound methoxy group. This five-membered chelate is stable at low temperatures and does not collapse to a ketone until a protic workup is performed. This stability prevents the addition of a second equivalent of the organometallic reagent.

Caption: The Weinreb Ketone Synthesis workflow.

Experimental Protocol: Synthesis of a Ketone

-

Setup: Dissolve N-methoxy-N,2-dimethylbutanamide (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C using a dry ice/acetone bath.

-

Addition of Organometallic Reagent: Slowly add the Grignard or organolithium reagent (1.1 - 1.2 eq) dropwise via syringe. Maintain the temperature at -78 °C to ensure the stability of the chelated intermediate.

-

Stirring: Stir the reaction at this low temperature for 1-2 hours.

-

Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1M HCl while the mixture is still cold. This step protonates the intermediate, causing it to collapse into the ketone.

-

Workup: Allow the mixture to warm to room temperature. Add diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography or distillation.

Spectroscopic Characterization (Predicted)

While specific experimental spectra require acquisition, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure. These predictions are essential for reaction monitoring and product verification.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~3.70 (s, 3H): The three protons of the N-methoxy group (-N-O-CH₃ ).

-

δ ~3.20 (s, 3H): The three protons of the N-methyl group (-N-CH₃ ).

-

δ ~2.60 (m, 1H): The single proton at the chiral center (CH -CH₃).

-

δ ~1.60 (m, 2H): The two diastereotopic protons of the methylene group (-CH₂ -CH₃).

-

δ ~1.15 (d, 3H): The three protons of the methyl group at the chiral center (-CH-CH₃ ).

-

δ ~0.90 (t, 3H): The three protons of the terminal methyl group (-CH₂-CH₃ ).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~175-178: Carbonyl carbon (C =O).

-

δ ~61: N-methoxy carbon (-O-C H₃).

-

δ ~38-42: Methine carbon at the chiral center (C H).

-

δ ~32-35: N-methyl carbon (-N-C H₃).

-

δ ~25-28: Methylene carbon (-C H₂-).

-

δ ~15-18: Methyl carbon at the chiral center (-CH-C H₃).

-

δ ~11-13: Terminal methyl carbon (-CH₂-C H₃).

-

-

Infrared (IR) Spectroscopy (thin film):

-

~2960-2850 cm⁻¹: C-H stretching of aliphatic groups.

-

~1660-1680 cm⁻¹: A strong, characteristic C=O (amide I band) stretch. The frequency is slightly higher than typical tertiary amides due to the electronic influence of the N-methoxy group.[7]

-

Safety and Handling

N-methoxy-N,2-dimethylbutanamide should be handled in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While the compound itself is not acutely hazardous, the reagents used in its synthesis and reactions are.

-

DCC is a potent skin irritant and sensitizer.[3]

-

Thionyl chloride is highly corrosive and reacts violently with water.

-

Organometallic reagents are often pyrophoric and react violently with protic sources. Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information before use.

References

-

TutorChase. How do you prepare a Weinreb amide? [Link]

-

PMC. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

-

ACS Publications. Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. [Link]

-

Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. [Link]

-

PubChem. N-Methoxy-N,2-dimethylpropanamide. [Link]

-

PubChem. N-methoxy-N,3-dimethylbutanamide. [Link]

-

Oakwood Chemical. N-methoxy-N, 2-dimethylpropanamide, min 97%, 100 grams. [Link]

-

ResearchGate. 2(S)-N-tert-Butoxycarbonylamino-N-methoxy-N-methylbutanamide. [Link]

-

ResearchGate. Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. [Link]

-

ResearchGate. Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides. [Link]

Sources

- 1. N-methoxy-N,2-dimethylbutanamide | CymitQuimica [cymitquimica.com]

- 2. N-methoxy-N,3-dimethylbutanamide | C7H15NO2 | CID 10975620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tutorchase.com [tutorchase.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

N-methoxy-N,2-dimethylbutanamide: Physicochemical Profile, Synthesis, and Applications in Directed Ketone Assembly

Executive Summary

In the landscape of modern organic synthesis and drug development, the precise construction of carbon-carbon bonds without over-alkylation is a persistent challenge. N-methoxy-N,2-dimethylbutanamide is a highly specialized Weinreb amide derived from 2-methylbutanoic acid. As a Senior Application Scientist, I frequently leverage this compound as an elite acylating agent. Its primary utility lies in its ability to undergo nucleophilic addition with organometallic reagents (such as Grignard or organolithium reagents) to form branched aliphatic ketones without the deleterious over-addition side reactions typically observed with standard esters or acid chlorides. This whitepaper details its physicochemical properties, the mechanistic logic of its reactivity, and field-proven protocols for its synthesis and downstream application.

Physicochemical Profiling

Understanding the baseline physical parameters of N-methoxy-N,2-dimethylbutanamide is critical for stoichiometric precision and analytical validation during synthesis[1].

| Property | Value |

| Chemical Name | N-methoxy-N,2-dimethylbutanamide |

| CAS Registry Number | 158243-61-9 |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| Chemical Class | Weinreb Amide (N-methoxy-N-methylamide) |

| Purity Standard (Commercial) | ≥ 95.0% |

Mechanistic Principles: The Weinreb Amide Logic

The foundational logic behind N-methoxy-N,2-dimethylbutanamide rests on the pioneering methodology developed by Steven Nahm and Steven Weinreb in 1981[2].

When a standard ester or acid chloride reacts with an organometallic reagent, the initial tetrahedral intermediate rapidly collapses to form a ketone. Because ketones are highly electrophilic, a second equivalent of the organometallic reagent inevitably attacks the newly formed ketone, yielding an unwanted tertiary alcohol.

N-methoxy-N,2-dimethylbutanamide circumvents this through a self-regulating mechanism. Upon nucleophilic attack by the organometallic reagent, the metal cation (typically Mg²⁺ or Li⁺) coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen. This chelation locks the tetrahedral intermediate in a stable, five-membered ring, preventing its collapse at low to ambient temperatures. The reaction pauses at this stage. Only upon the introduction of an aqueous acidic workup does the chelate hydrolyze, releasing the desired ketone and N,O-dimethylhydroxylamine as a byproduct.

Fig 1. Mechanistic pathway of ketone synthesis via the stable 5-membered metal chelate intermediate.

Synthesis Protocol of N-methoxy-N,2-dimethylbutanamide

To synthesize N-methoxy-N,2-dimethylbutanamide, 2-methylbutanoic acid must be coupled with N,O-dimethylhydroxylamine hydrochloride. The protocol below utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). This specific reagent combination is chosen to ensure high yields and, crucially, to prevent epimerization at the C2 stereocenter of the aliphatic chain.

Reagents Required

-

2-methylbutanoic acid: 1.0 eq

-

N,O-dimethylhydroxylamine hydrochloride: 1.2 eq

-

EDC·HCl: 1.2 eq

-

HOBt: 1.2 eq

-

N,N-Diisopropylethylamine (DIPEA): 3.0 eq

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

-

Activation: Dissolve 2-methylbutanoic acid (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

-

Causality: EDC activates the carboxylic acid to form an highly reactive O-acylisourea intermediate. HOBt immediately reacts with this intermediate to form a stable active ester. This rapid trapping suppresses the formation of oxazolones, thereby preventing the racemization of the alpha-chiral center.

-

-

Amidation: After 15 minutes of stirring at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).

-

Causality: DIPEA serves a dual purpose. It neutralizes the hydrochloride salt to liberate the free, nucleophilic hydroxylamine, and it acts as an acid scavenger for the byproducts of the coupling reaction.

-

-

Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours. Monitor the consumption of the active ester via Thin Layer Chromatography (TLC).

-

Liquid-Liquid Extraction (Self-Validating Purification): Quench the reaction with deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially:

-

1M HCl Wash: Removes unreacted N,O-dimethylhydroxylamine and DIPEA.

-

Saturated Aqueous NaHCO₃ Wash: Neutralizes residual acid and removes unreacted 2-methylbutanoic acid and HOBt.

-

Brine Wash: Removes residual water from the organic phase.

-

-

Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexane/Ethyl Acetate) to yield pure N-methoxy-N,2-dimethylbutanamide.

Fig 2. Step-by-step experimental workflow for the synthesis of N-methoxy-N,2-dimethylbutanamide.

Downstream Application: Directed Ketone Assembly

Once synthesized, N-methoxy-N,2-dimethylbutanamide is primed for the directed assembly of complex ketones. For example, reacting this amide with methylmagnesium bromide will selectively yield 3-methyl-2-pentanone .

Workflow:

-

Dissolve pure N-methoxy-N,2-dimethylbutanamide in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under nitrogen.

-

Dropwise add Methylmagnesium bromide (1.5 eq). The solution may exhibit a slight color change as the stable metal chelate forms.

-

Stir for 2 hours at 0 °C. Do not allow the reaction to heat excessively, as thermal degradation of the chelate can lead to premature collapse and over-addition.

-

Critical Quench: Carefully quench the reaction with cold 1M HCl.

-

Causality: The acidic environment protonates the coordinating oxygens and destroys the magnesium complex, forcing the tetrahedral intermediate to collapse into the target ketone.

-

-

Extract the aqueous layer with diethyl ether, wash with brine, dry, and concentrate to isolate the ketone.

References

- Source: cymitquimica.

- Source: wikipedia.

Sources

Safety, Handling, and Synthesis Protocols for N-Methoxy-N,2-dimethylbutanamide: A Technical Guide

Executive Summary

N-Methoxy-N,2-dimethylbutanamide (CAS: 158243-61-9) is a highly specialized Weinreb amide derivative utilized extensively in advanced organic synthesis and pharmaceutical drug development. Functioning as an elite acylating agent, it enables the precise synthesis of substituted ketones from organometallic reagents. By forming a stable chelated intermediate, it circumvents the deleterious over-addition that typically plagues standard ester or acyl chloride electrophiles. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility, stringent safety data (MSDS), and field-validated handling protocols.

Physicochemical Profiling

To establish a rigorous baseline for experimental design, the quantitative physicochemical properties of N-methoxy-N,2-dimethylbutanamide are summarized below. These parameters are critical for calculating stoichiometric equivalents and determining appropriate solvent systems for extraction and purification.

| Property | Specification |

| Chemical Name | N-methoxy-N,2-dimethylbutanamide |

| CAS Registry Number | 158243-61-9 |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| InChI Key | KAKOWMZZDIZSTD-UHFFFAOYSA-N |

| Typical Purity | ≥95.0% |

| Appearance | Colorless to pale yellow liquid |

Data sourced from authoritative chemical inventories[1].

Mechanistic Causality: The Weinreb Amide Advantage

The fundamental value of N-methoxy-N,2-dimethylbutanamide lies in its ability to form a highly stable, five-membered cyclic chelate intermediate upon nucleophilic attack by an organolithium or Grignard reagent.

Causality of Stability: Unlike standard esters, which form an unstable tetrahedral intermediate that spontaneously collapses to release an alkoxide leaving group (yielding a highly reactive ketone that immediately undergoes a second nucleophilic attack to form a tertiary alcohol), the Weinreb amide's N-methoxy oxygen coordinates directly with the metal cation (e.g., Mg²⁺ or Li⁺). This coordination locks the tetrahedral intermediate in place at low temperatures (typically 0 °C to -78 °C). The intermediate only collapses to form the desired ketone upon the introduction of an aqueous acidic quench, which simultaneously protonates the leaving group and destroys any unreacted organometallic reagent, strictly preventing over-addition[2].

Workflow for the synthesis and application of N-methoxy-N,2-dimethylbutanamide.

Safety Data & Handling Protocols (MSDS)

As a bioactive chemical intermediate, N-methoxy-N,2-dimethylbutanamide must be handled with rigorous safety protocols to mitigate exposure risks.

Hazard Identification (GHS Classification): Based on analogous Weinreb amides and institutional safety data, the compound is classified under the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Causality-Driven PPE and Handling:

-

Respiratory Protection: The compound exhibits sufficient volatility to cause respiratory tract irritation. All transfers and reactions must be conducted within a certified chemical fume hood (Engineering Control) to ensure vapor capture[3].

-

Dermal Protection: Due to the lipophilic nature of the alkyl chain and the amide moiety, the compound can readily penetrate the stratum corneum. Nitrile gloves (minimum 0.11 mm thickness) are mandatory to prevent dermal absorption and subsequent irritation.

-

Ocular Protection: Splash-proof chemical safety goggles must be worn to prevent severe eye irritation (H319) resulting from accidental micro-splashes during solvent evaporation or transfer.

Spill Management and Decontamination: In the event of a spill, the primary objective is to contain the spread of the lipophilic liquid.

-

Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

-

Neutralization: Carefully sweep the absorbed mixture using non-sparking tools and transfer it to a hazardous waste container.

-

Decontamination: Wash the affected surface with copious amounts of soap and water to solubilize and remove any residual amide, followed by a final wipe with isopropanol.

Safety assessment, handling, and spill response protocol for Weinreb amides.

Validated Experimental Methodologies

The following protocols represent self-validating systems. Visual cues (such as gas evolution) and specific temperature controls are embedded to ensure real-time verification of the reaction's progress.

Protocol 1: Synthesis of N-Methoxy-N,2-dimethylbutanamide

This procedure utilizes 1,1'-carbonyldiimidazole (CDI) for the mild activation of the carboxylic acid, avoiding the harsh conditions and toxic byproducts associated with thionyl chloride[2].

-

Activation: Dissolve 2-methylbutanoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere. Add CDI (1.1 eq, 11 mmol) in one portion at room temperature.

-

Self-Validation: Observe the immediate evolution of CO₂ gas. Stir for 45-60 minutes until effervescence completely ceases, indicating quantitative formation of the reactive acyl imidazole intermediate.

-

-

Amidation: Cool the reaction mixture to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq, 11 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) to liberate the free hydroxylamine base.

-

Propagation: Allow the mixture to warm to room temperature and stir for 6-12 hours.

-

Workup: Quench the reaction with 1M aqueous HCl (20 mL) to neutralize excess base and unreacted imidazole. Separate the organic layer, wash sequentially with saturated NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Weinreb amide. Purify via flash column chromatography if necessary.

Protocol 2: Conversion to a Substituted Ketone

-

Preparation: Dissolve the purified N-methoxy-N,2-dimethylbutanamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under argon.

-

Nucleophilic Attack: Slowly add the desired Grignard reagent (R-MgBr, 1.2 eq) dropwise. Maintain the temperature at 0 °C for 2 hours.

-

Causality: The low temperature stabilizes the magnesium-chelated tetrahedral intermediate, preventing premature collapse.

-

-

Quench: Carefully pour the reaction mixture into a vigorously stirred solution of cold 1M HCl.

-

Self-Validation: The acidic environment breaks the metal chelate and protonates the methoxy group, driving the immediate collapse of the intermediate to the target ketone and N,O-dimethylhydroxylamine.

-

-

Extraction: Extract the aqueous phase with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate to isolate the ketone.

References

Sources

Literature Review and Technical Guide: N-methoxy-N,2-dimethylbutanamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern organic synthesis and drug development, the controlled formation of carbon-carbon bonds is paramount. N-methoxy-N,2-dimethylbutanamide (CAS: 158243-61-9) serves as a highly specialized and structurally critical Weinreb amide[1]. Derived from 2-methylbutanoic acid, this compound acts as an elite acylating agent. Its primary utility lies in its ability to undergo nucleophilic acyl substitution with organometallic reagents (such as Grignard or organolithium reagents) to yield branched ketones without the risk of over-addition to tertiary alcohols[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive chemistry. Herein, we will dissect the mechanistic causality of N-methoxy-N,2-dimethylbutanamide, evaluate quantitative data for its synthesis, and establish self-validating experimental protocols designed for high-yield, reproducible laboratory execution.

Mechanistic Foundations: The Causality of Chelation

The defining characteristic of N-methoxy-N,2-dimethylbutanamide is its ability to arrest a reaction at the ketone stage. When standard esters or acid chlorides react with organometallic reagents, the intermediate collapses rapidly, generating a highly reactive ketone that immediately consumes a second equivalent of the nucleophile to form a tertiary alcohol.

Weinreb amides circumvent this through a highly specific geometric and electronic mechanism[2].

The Causality of the Tetrahedral Intermediate: When a nucleophile attacks the carbonyl carbon of N-methoxy-N,2-dimethylbutanamide, a tetrahedral intermediate is formed. The methoxy oxygen atom coordinates (chelates) with the metal cation (e.g., Mg²⁺ or Li⁺) introduced by the organometallic reagent. This five-membered cyclic chelate is thermodynamically stable at low temperatures (typically 0 °C to -78 °C). Because the intermediate cannot collapse to expel the leaving group, the ketone is not formed in situ, preventing any over-addition. The desired ketone is only liberated upon the introduction of an aqueous acidic quench, which protonates the intermediate and destroys the unreacted organometallic reagent simultaneously.

Mechanism of Weinreb ketone synthesis highlighting the stable chelated intermediate.

Synthesis of N-methoxy-N,2-dimethylbutanamide

The synthesis of N-methoxy-N,2-dimethylbutanamide requires the coupling of 2-methylbutanoic acid with N,O-dimethylhydroxylamine. Selecting the correct coupling environment is critical for yield and purity[3].

Quantitative Analysis of Coupling Reagents

Table 1 summarizes the performance of various coupling methodologies based on empirical laboratory data.

| Coupling System | Yield (%) | Reaction Time (h) | Byproduct Profile | Causality for Selection |

| EDC·HCl / HOBt | 90–95% | 4–12 | Water-soluble urea | Optimal for purity. Byproducts are easily removed via aqueous washing, avoiding column chromatography. |

| PPh₃ / I₂ / Base | 85–90% | 1–2 | Triphenylphosphine oxide | Optimal for speed. Rapid activation, though requires silica gel purification to remove phosphine oxide[4]. |

| DMT-MM | 88–92% | 3–6 | Water-soluble triazine | Optimal for mild conditions. Excellent for sensitive substrates, though less necessary for simple aliphatic acids. |

Step-by-Step Methodology: EDC/HOBt Coupling Protocol

This protocol is designed as a self-validating system to ensure maximum trustworthiness and reproducibility.

Reagents:

-

2-Methylbutanoic acid (1.0 eq, 10 mmol)

-

N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 12 mmol)

-

EDC·HCl (1.2 eq, 12 mmol)

-

HOBt (1.2 eq, 12 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol)

-

Anhydrous Dichloromethane (DCM) (50 mL)

Procedure & Causality:

-

Preparation: Dissolve 2-methylbutanoic acid in anhydrous DCM under a nitrogen atmosphere.

-

Causality: Moisture must be excluded to prevent the competitive hydrolysis of the activated O-acylisourea intermediate.

-

-

Activation: Add HOBt and EDC·HCl to the stirring solution at 0 °C. Stir for 15 minutes.

-

Causality: HOBt reacts with the O-acylisourea to form a less reactive, but more stable, active ester. This suppresses racemization at the alpha-chiral center (C2 of the butanoic acid chain).

-

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride, followed by the dropwise addition of DIPEA.

-

Causality: The amine is introduced as a hydrochloride salt because the free base is highly volatile and prone to oxidation. DIPEA neutralizes the salt in situ, providing a controlled release of the nucleophile and driving the reaction forward.

-

-

Incubation & Self-Validation: Allow the reaction to warm to room temperature and stir for 6 hours.

-

Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the carboxylic acid spot (Rf ~0.2, stains with bromocresol green) disappears, and a new, less polar spot (Rf ~0.5, UV inactive, stains with KMnO₄) appears.

-

-

Workup: Wash the organic layer successively with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (20 mL).

-

Causality: The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted acid and HOBt. The EDC byproduct (a urea) is highly water-soluble and is removed entirely during these steps, yielding pure N-methoxy-N,2-dimethylbutanamide upon solvent evaporation.

-

Step-by-step experimental workflow for synthesizing N-methoxy-N,2-dimethylbutanamide.

Application: Grignard Addition for Complex Ketone Synthesis

The fundamental purpose of synthesizing N-methoxy-N,2-dimethylbutanamide is to utilize it as a substrate for complex molecule building. For instance, reacting it with phenylmagnesium bromide yields 2-methyl-1-phenylbutan-1-one.

Step-by-Step Methodology: Organometallic Addition

Procedure & Causality:

-

Substrate Preparation: Dissolve N-methoxy-N,2-dimethylbutanamide (1.0 eq, 5 mmol) in anhydrous Tetrahydrofuran (THF) (25 mL) and cool to 0 °C under argon.

-

Causality: THF acts as a coordinating solvent, stabilizing the Grignard reagent and facilitating the formation of the critical chelated intermediate.

-

-

Nucleophilic Addition: Add Phenylmagnesium bromide (1.5 eq, 7.5 mmol, 1M in THF) dropwise over 15 minutes.

-

Causality: A slight excess of the Grignard reagent ensures complete conversion. The low temperature prevents any premature collapse of the tetrahedral intermediate.

-

-

Incubation: Stir at 0 °C for 2 hours.

-

Acidic Quench & Self-Validation: Carefully add 1M aqueous HCl (15 mL) to the reaction mixture at 0 °C.

-

Causality: The acid protonates the methoxy oxygen, breaking the chelate, forcing the collapse of the intermediate to the ketone, and destroying the excess Grignard reagent.

-

Self-Validation Check: The addition of HCl will cause the precipitation and subsequent dissolution of magnesium salts. A clear biphasic system indicates the complete breakdown of the tetrahedral intermediate. If a thick emulsion persists, the intermediate has not fully collapsed, requiring further acidification.

-

-

Isolation: Extract with Diethyl Ether (3 x 20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

Analytical Validation

To ensure the trustworthiness of the synthesized N-methoxy-N,2-dimethylbutanamide, structural confirmation via NMR is mandatory. The presence of the Weinreb amide moiety is highly distinct.

Expected ¹H NMR (CDCl₃, 400 MHz) Signatures:

-

δ 3.68 (s, 3H): Corresponds to the N-methoxy (-OCH₃) protons.

-

δ 3.18 (s, 3H): Corresponds to the N-methyl (-NCH₃) protons.

-

δ 2.70 (m, 1H): Corresponds to the chiral alpha-methine proton of the 2-methylbutanoic backbone.

Diagnostic Note: The distinct singlets at ~3.7 ppm and ~3.2 ppm are the self-validating hallmarks of a successfully formed Weinreb amide. If the N-methyl peak shifts significantly upfield, it may indicate incomplete coupling or the presence of unreacted amine salt.

References

-

Weinreb Ketone Synthesis - Reaction Mechanisms Source: Wikipedia, The Free Encyclopedia URL:[Link]

-

Synthesis of Hydroxamates (Weinreb Amides) Source: Organic Chemistry Portal URL:[Link]

-

Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

- 1. N-methoxy-N,2-dimethylbutanamide | CymitQuimica [cymitquimica.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 4. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

N-methoxy-N,2-dimethylbutanamide: A Strategic Weinreb Amide Intermediate in Precision Carbon-Carbon Bond Formation

Executive Summary

In advanced organic synthesis and drug development, the precise construction of carbon-carbon bonds without over-alkylation is a persistent challenge. N-methoxy-N,2-dimethylbutanamide (CAS: 158243-61-9) serves as a highly specialized Weinreb-Nahm amide intermediate designed to resolve this issue. Derived from 2-methylbutanoic acid, this intermediate facilitates the controlled synthesis of complex ketones via the addition of organometallic reagents. By leveraging the unique coordination chemistry of the N-methoxy-N-methyl group, it entirely suppresses the formation of tertiary alcohol byproducts, ensuring high-fidelity mono-addition.

Mechanistic Rationale: The Weinreb-Nahm Amide Advantage

When standard acyl chlorides or esters are treated with Grignard or organolithium reagents, the initial ketone product is often more electrophilic than the starting material. This leads to rapid over-addition, yielding tertiary alcohols.

The use of N-methoxy-N,2-dimethylbutanamide circumvents this through a self-validating mechanistic trap .

-

Causality of the Chelate: Upon nucleophilic attack by the organometallic reagent, the reaction does not immediately collapse to form a ketone. Instead, it forms a stable tetrahedral intermediate. The metal cation (Mg²⁺ or Li⁺) coordinates simultaneously to the negatively charged alkoxide oxygen and the oxygen of the methoxy group.

-

Steric and Electronic Shielding: This 5-membered cyclic chelate is thermodynamically stable at low temperatures (-78 °C to 0 °C), physically blocking a second equivalent of the nucleophile from attacking .

-

The 2-Methylbutanamide Moiety: The alpha-methyl group at the C2 position of the butanamide chain introduces controlled steric hindrance. This specific stereocenter is critical when synthesizing branched aliphatic ketones, commonly found in macrolide antibiotics and polyketide natural products.

Mechanistic pathway showing tetrahedral intermediate stabilization via metal chelation.

Synthesis Protocol: Preparation of N-methoxy-N,2-dimethylbutanamide

To ensure a high-yielding and self-validating protocol, the amidation of 2-methylbutanoic acid is performed using a modern coupling agent rather than harsh acyl chloride generation.

Step-by-Step Methodology

-

Activation: Dissolve 1.0 equivalent of 2-methylbutanoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0 °C.

-

Coupling Agent Addition: Add 1.2 equivalents of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). Rationale: DMT-MM is chosen over EDC/HOBt because it efficiently couples sterically hindered alpha-branched acids without requiring strictly anhydrous conditions, thereby minimizing epimerization at the C2 stereocenter .

-

Amine Introduction: Add 1.2 equivalents of N,O-dimethylhydroxylamine hydrochloride, followed immediately by 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA neutralizes the hydrochloride salt, freeing the nucleophilic amine. Its steric bulk prevents it from acting as a competing nucleophile.

-

Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup & Validation: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. The product (N-methoxy-N,2-dimethylbutanamide) is validated via ¹H NMR: look for the distinct singlet peaks at ~3.70 ppm (N-OMe) and ~3.20 ppm (N-Me), which confirm the successful installation of the Weinreb directing group .

Application Workflow: Controlled Ketone Synthesis

Once the N-methoxy-N,2-dimethylbutanamide intermediate is isolated, it can be subjected to organometallic addition.

Step-by-Step Methodology

-